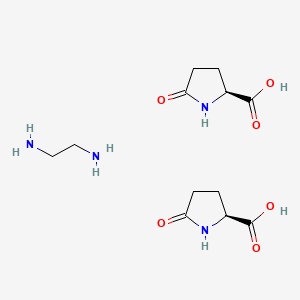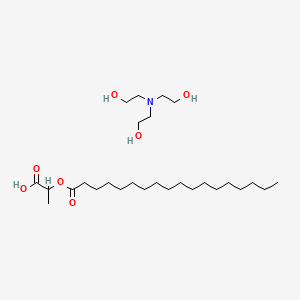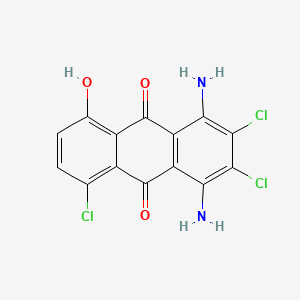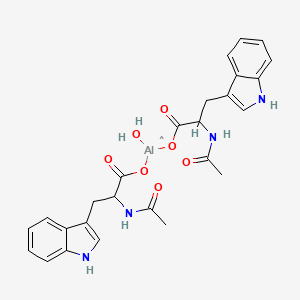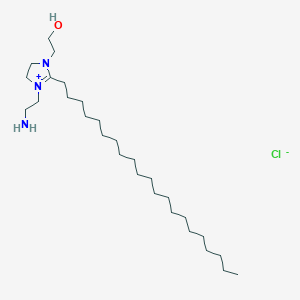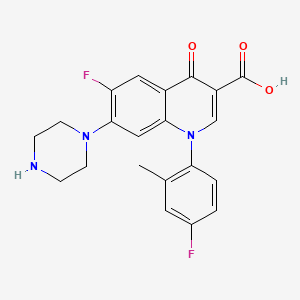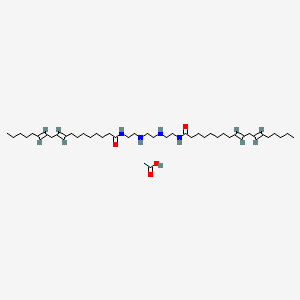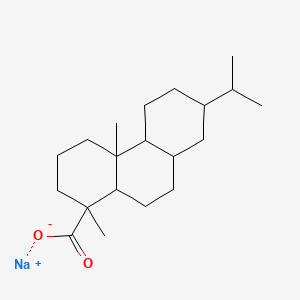
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is a chemical compound with the molecular formula C20H34O2Na and a molecular weight of 328.46459 g/mol. It is known for its unique structure, which includes a phenanthrene backbone with various substituents, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves several steps, starting with the preparation of the phenanthrene backbone. The synthetic route typically includes:
Cyclization reactions: to form the phenanthrene core.
Substitution reactions: to introduce the isopropyl and methyl groups.
Carboxylation: to add the carboxylate group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different substituted products.
Hydrolysis: This reaction can break down the compound into smaller fragments. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate can be compared with other similar compounds, such as:
- Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-sulfonate
- Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-phosphate These compounds share a similar phenanthrene backbone but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
93839-77-1 |
|---|---|
Fórmula molecular |
C20H33NaO2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H34O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
LGMVLKTYFVXBLU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



